1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14823091
Molecular Formula: C19H18N4O4S
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N4O4S |
|---|---|
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | 1-(furan-2-ylmethyl)-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C19H18N4O4S/c24-17-9-13(10-23(17)11-15-7-4-8-26-15)18(25)20-19-22-21-16(28-19)12-27-14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,20,22,25) |
| Standard InChI Key | LNIPAYGPSNEWNW-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4 |
Introduction
1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound with a molecular formula of C19H18N4O4S and a molecular weight of 398.4 g/mol . This compound incorporates several pharmacophores, including a furan ring, a pyrrolidine ring, and a 1,3,4-thiadiazole moiety, which are known for their diverse biological activities.
Synthesis and Preparation
While specific synthesis details for this compound are not readily available, compounds with similar structures often involve multi-step reactions starting from commercially available precursors. Typically, such syntheses might involve the formation of the thiadiazole ring through condensation reactions, followed by the attachment of the pyrrolidine and furan moieties.
Research Findings and Future Directions
Given the structural complexity and potential pharmacophores present in 1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide, further research is warranted to explore its biological activities and potential therapeutic applications. This could involve in vitro and in vivo studies to assess its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume